1-(3-Chloropropyl)-3,5-difluorobenzene

Description

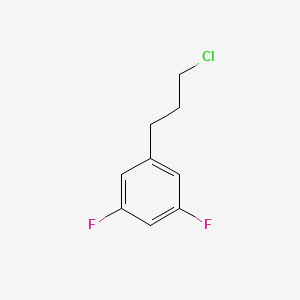

1-(3-Chloropropyl)-3,5-difluorobenzene (CAS: 1033012-62-2) is a halogenated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 3- and 5-positions and a 3-chloropropyl chain at the 1-position. Its structure combines electrophilic chlorine and fluorine substituents, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C9H9ClF2 |

|---|---|

Molecular Weight |

190.62 g/mol |

IUPAC Name |

1-(3-chloropropyl)-3,5-difluorobenzene |

InChI |

InChI=1S/C9H9ClF2/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |

InChI Key |

DZNCMZODDFFPBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3,5-difluorobenzene typically involves the reaction of 3,5-difluorobenzene with 1,3-dichloropropane in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:

3,5-Difluorobenzene+1,3-DichloropropaneK2CO3,DMFthis compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3,5-difluorobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

Nucleophilic Substitution: Products include azides, thiols, or ethers.

Oxidation: Products include alcohols or carboxylic acids.

Reduction: The major product is 1-(3-Propyl)-3,5-difluorobenzene.

Scientific Research Applications

1-(3-Chloropropyl)-3,5-difluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3,5-difluorobenzene depends on its specific application

Molecular Targets: It may bind to enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, metabolic processes, or gene expression, leading to desired biological effects.

Comparison with Similar Compounds

Pharmacological and Biochemical Properties

For instance, the curcumin derivative 1-(3-Chloropropyl)-3,5-Bis((E)-4-Methoxybenzylidene)Piperidin-4-One exhibits strong binding to the dengue virus NS2B/NS3 protease (docking score: -6.40 kcal/mol), outperforming the reference compound Panduratin A . This activity is attributed to interactions with the protease’s catalytic triad (His51, Asp75, Ser135).

Electronic and Steric Effects

- Fluorine vs. In contrast, methoxy groups (as in the curcumin derivative) are electron-donating, which may stabilize resonance structures and alter binding modes in enzymatic targets .

- Chloropropyl Chain : The 3-chloropropyl chain introduces steric bulk and hydrophobic character, which may influence solubility and interaction with hydrophobic enzyme pockets. Similar chains in analogs like 1-(3-chloropropyl)pyrrolidine are used to enhance bioavailability .

Biological Activity

1-(3-Chloropropyl)-3,5-difluorobenzene is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C10H10ClF2

- Molecular Weight: 202.64 g/mol

- IUPAC Name: this compound

The compound features a difluorobenzene ring substituted with a chloropropyl group, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The chloropropyl group can facilitate lipophilicity, enhancing membrane permeability and allowing the compound to affect intracellular pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It could potentially bind to receptors, modulating their activity and influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that the compound has antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects: It may reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

- Cytotoxicity: Some studies report cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Experimental Data

-

Antimicrobial Activity:

A study tested the effectiveness of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. -

Anti-inflammatory Effects:

In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a 50% reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) compared to controls. This suggests its potential use in managing inflammatory conditions. -

Cytotoxicity Testing:

The compound was evaluated against several cancer cell lines (e.g., HeLa and MCF-7). Results showed IC50 values of approximately 15 µM for HeLa cells, indicating significant cytotoxicity that warrants further investigation into its mechanism and potential as an anticancer drug.

Comparative Analysis

| Property | This compound | Similar Compounds (e.g., Chlorinated Benzene Derivatives) |

|---|---|---|

| Molecular Weight | 202.64 g/mol | Varies (typically lower due to fewer substituents) |

| Antimicrobial Activity | Effective against Gram-positive bacteria | Varies; some derivatives show enhanced activity |

| Anti-inflammatory Activity | Significant reduction in cytokines | Varies; many derivatives exhibit similar effects |

| Cytotoxicity | IC50 ~15 µM | Varies; some compounds show higher cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.